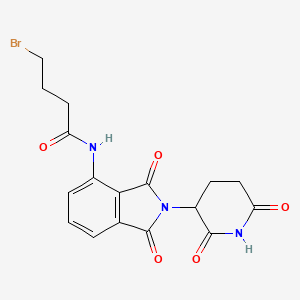![molecular formula C18H16FNOS B14763290 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol is a synthetic organic compound that features a benzo[d]thiazole ring, a fluorophenyl group, and a pent-4-en-1-ol chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the benzo[d]thiazole ring.
Formation of the Pent-4-en-1-ol Chain: This could involve the addition of a pent-4-en-1-ol moiety through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to a single bond.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like H₂ (Hydrogen) with a Pd/C (Palladium on carbon) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol: Lacks the fluorine atom on the phenyl ring.
1-(Benzo[d]thiazol-2-yl)-1-(4-chlorophenyl)pent-4-en-1-ol: Contains a chlorine atom instead of fluorine.
1-(Benzo[d]thiazol-2-yl)-1-(4-methylphenyl)pent-4-en-1-ol: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol can significantly influence its chemical and biological properties, such as its reactivity, binding affinity to biological targets, and overall stability.
Eigenschaften
Molekularformel |
C18H16FNOS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C18H16FNOS/c1-2-3-12-18(21,13-8-10-14(19)11-9-13)17-20-15-6-4-5-7-16(15)22-17/h2,4-11,21H,1,3,12H2 |
InChI-Schlüssel |
TULZVXDDWXJEET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C1=CC=C(C=C1)F)(C2=NC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


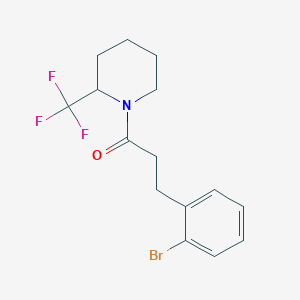

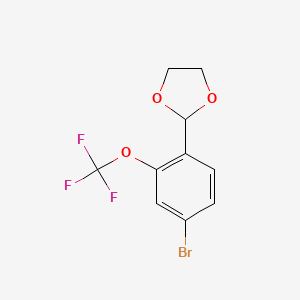
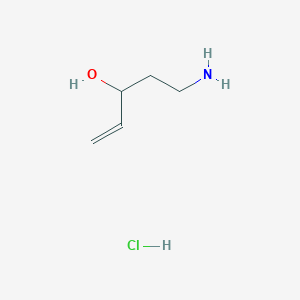


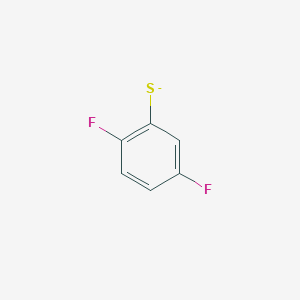
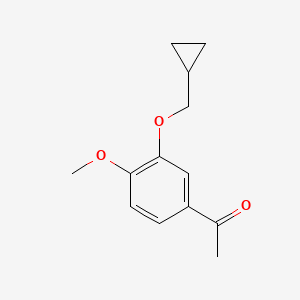
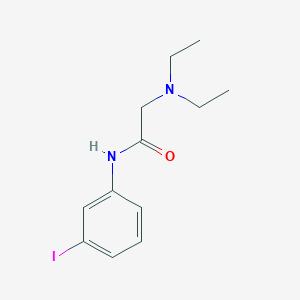
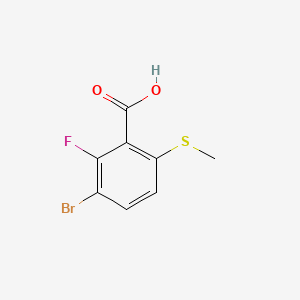
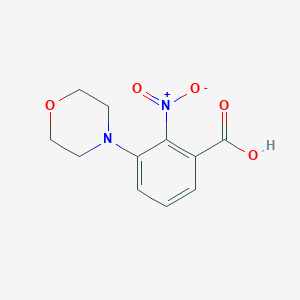
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
